N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15Cl2N3O3S2 and its molecular weight is 492.39. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds related to N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have shown promising antitumor activity. A study synthesized various thieno[3,2-d]pyrimidine derivatives and tested their anticancer effects against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Several compounds exhibited potent anticancer activity, comparable to doxorubicin, highlighting the potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).
Enzyme Inhibition
Research on similar compounds has identified potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. One study synthesized analogues that demonstrated significant inhibition of human TS and DHFR, suggesting their utility in developing new chemotherapeutic agents (Gangjee et al., 2008).
Antimicrobial Activity
Compounds within this chemical class have also been explored for their antimicrobial properties. A series of 2-oxo-3-(arylimino) indolin-1-yl-N-aryl acetamide derivatives, related to the queried compound, were synthesized and showed promising antibacterial and antifungal activities against various pathogenic microorganisms, demonstrating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Vibrational Spectroscopic Studies
Further, vibrational spectroscopic studies of related compounds, employing Raman and Fourier transform infrared spectroscopy, have been used to characterize their molecular structures and interactions. These studies provide detailed insights into the molecular dynamics and potential interaction sites of these compounds, which can be crucial for drug development processes (Jenepha Mary et al., 2022).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3S2/c1-29-17-7-4-13(23)10-16(17)24-18(27)11-31-21-25-15-8-9-30-19(15)20(28)26(21)14-5-2-12(22)3-6-14/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLKFTOEZSDJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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